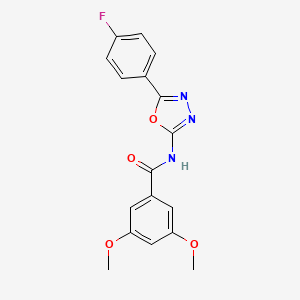![molecular formula C22H21N5O2 B2877120 N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396854-66-2](/img/structure/B2877120.png)
N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a furyl group (a furan ring), a phenyl group (a benzene ring), a pyridinyl group (a pyridine ring), and a 1H-1,2,3-triazole group (a triazole ring). These groups are common in many organic compounds and can participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex, multi-ring structure due to the presence of the furyl, phenyl, pyridinyl, and triazole groups .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The furyl, phenyl, pyridinyl, and triazole groups could all potentially react with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and certain spectral properties .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16(12-13-18-10-7-15-29-18)24-22(28)20-21(19-11-5-6-14-23-19)27(26-25-20)17-8-3-2-4-9-17/h2-11,14-16H,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNKQCSLGWBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-(4-isopropylphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877038.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)
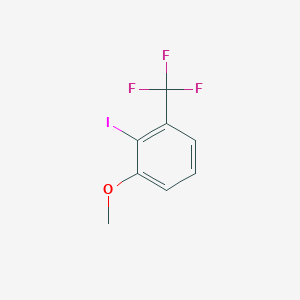

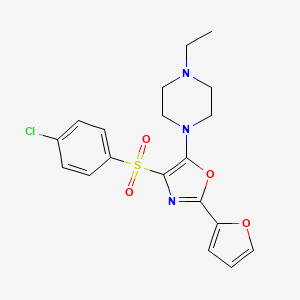
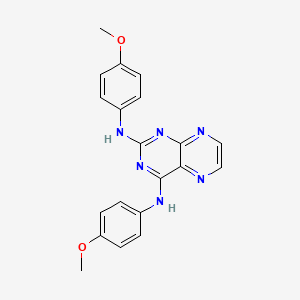
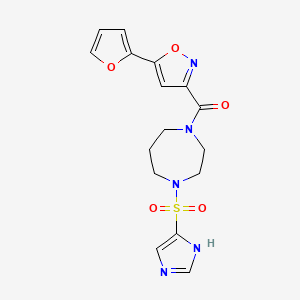
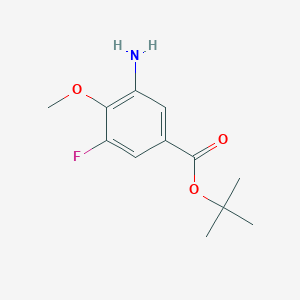
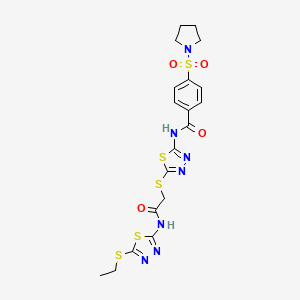
![3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2877056.png)
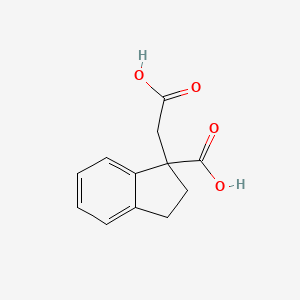
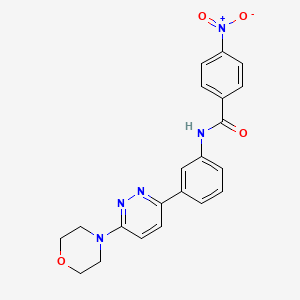
![4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2877059.png)
